molecular formula C5H4Br2N2O2 B2359200 methyl 4,5-dibromo-1H-pyrazole-3-carboxylate CAS No. 1092791-47-3

methyl 4,5-dibromo-1H-pyrazole-3-carboxylate

Cat. No.: B2359200
CAS No.: 1092791-47-3
M. Wt: 283.907
InChI Key: NUJPLZBLMLUFFT-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-1H-pyrazole-3-carboxylate (CAS 1092791-47-3) is a versatile brominated heterocyclic compound serving as a valuable synthetic intermediate in organic chemistry and drug discovery research. This compound features the pyrazole core, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is extensively studied for its diverse biological activities and presence in commercially available pharmaceuticals . The molecular formula is C 5 H 4 Br 2 N 2 O 2 and it has a molecular weight of 283.91 g/mol . Its primary research value lies in its use as a chemical building block. The presence of two bromine atoms on the pyrazole ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse carbon and nitrogen-based substituents. This enables researchers to efficiently create libraries of complex pyrazole derivatives for screening and development. Pyrazole derivatives are known to exhibit a broad spectrum of biological profiles, including anti-microbial, anti-cancer, anti-inflammatory, and anti-tubercular activities, making this compound a key precursor in medicinal chemistry programs . Furthermore, the ester functional group offers an additional handle for further synthetic modification, for instance, through hydrolysis to the carboxylic acid or transesterification. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care. This compound is classified with the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Properties

IUPAC Name

methyl 4,5-dibromo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJPLZBLMLUFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Properties

Methyl 4,5-dibromo-1H-pyrazole-3-carboxylate contains a pyrazole ring with bromine atoms at the 4th and 5th positions and a methyl ester group at the 3rd position. The presence of bromine substituents significantly enhances its reactivity, making it particularly valuable for further functionalization through various coupling reactions.

Property Value
CAS Number 1092791-47-3
Molecular Formula C5H4Br2N2O2
Molecular Weight 283.907 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C5H4Br2N2O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H,8,9)
Standard InChI Key NUJPLZBLMLUFFT-UHFFFAOYSA-N
SMILES COC(=O)C1=NNC(=C1Br)Br

The compound's heterocyclic structure provides a versatile scaffold for the development of more complex molecules with applications in medicinal chemistry and crop protection sciences.

General Synthesis Strategy

The synthesis of this compound typically involves a multi-step approach encompassing three key stages:

  • Formation of the pyrazole core structure
  • Selective bromination at the 4th and 5th positions
  • Esterification of the carboxylic acid group

Each of these steps requires careful optimization to ensure high yield and purity of the final product. While various methodologies exist for each stage, the specific approach chosen often depends on available starting materials, scale requirements, and the intended application of the final product.

Pyrazole Ring Formation Methods

Cyclocondensation with Hydrazines

The most established method for constructing the pyrazole core involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This approach, first developed by Knorr in 1883, remains the foundation of most pyrazole syntheses today.

For the synthesis of pyrazole-3-carboxylates, β-ketoesters serve as excellent starting materials. The general reaction scheme involves:

  • Condensation of the hydrazine with the carbonyl group of the β-ketoester
  • Intramolecular cyclization via nucleophilic attack on the second carbonyl
  • Dehydration to form the aromatic pyrazole system

This methodology typically provides good to excellent yields (70-90%) under mild conditions. Girish et al. reported an efficient nano-ZnO catalyzed protocol for the synthesis of 1,3,5-substituted pyrazoles by condensing phenylhydrazine with ethyl acetoacetate, achieving yields up to 95% with short reaction times.

1,3-Dipolar Cycloaddition Approaches

An alternative route to pyrazole-3-carboxylates involves 1,3-dipolar cycloaddition reactions. Particularly relevant is the cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, which can produce pyrazole-5-carboxylates with excellent regioselectivity.

Gioiello and colleagues developed a facile one-pot procedure for the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile. This method yielded the desired pyrazoles in up to 65% yield after purification.

From Oxalacetates and Hydrazines

A specific protocol documented for pyrazole-3-carboxylate synthesis starts with diethyl oxalacetate sodium salt. As described in a preparation of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate:

  • Diethyl oxalacetate sodium salt is dissolved in benzene and stirred
  • Acetic acid is added, followed by hydrazine monohydrochloride
  • The mixture is refluxed at 100°C for 24h
  • After standard work-up and purification, the pyrazole product is obtained in 92% yield

This approach represents a highly efficient method that could be adapted for the synthesis of the core structure needed for this compound.

Bromination Strategies

Direct Bromination Methods

Esterification Methods

Direct Esterification of Carboxylic Acids

The conversion of pyrazole-3-carboxylic acid to its methyl ester typically employs Fischer esterification:

  • Reaction of the carboxylic acid with methanol in the presence of an acid catalyst (H2SO4, HCl, or p-toluenesulfonic acid)
  • Refluxing conditions to drive the equilibrium toward the ester product
  • Removal of water (often using molecular sieves or Dean-Stark apparatus) to enhance conversion

This approach typically provides good yields (70-90%) and is widely applicable to various pyrazole-3-carboxylic acids.

Transesterification Approaches

If the synthesis route yields an ethyl ester intermediate, transesterification can be employed to obtain the methyl ester:

  • Reaction of the ethyl ester with excess methanol
  • Addition of a catalyst (acid or base, typically sodium methoxide)
  • Heating to facilitate the exchange of ethoxy for methoxy groups

This approach is particularly valuable when starting from commercially available ethyl esters of pyrazole-3-carboxylic acids.

Esterification via Acyl Halides

For challenging substrates, conversion to the acyl chloride followed by reaction with methanol provides an efficient route to the methyl ester:

  • Treatment of the carboxylic acid with thionyl chloride or oxalyl chloride
  • Reaction of the resulting acyl chloride with methanol in the presence of a base (typically pyridine or triethylamine)
  • Mild conditions to minimize side reactions

This two-step sequence often provides higher yields than direct esterification for sterically hindered or electronically deactivated carboxylic acids.

Optimized Synthesis Protocols

Step-wise Synthesis Protocol

Based on the available data, the following optimized protocol represents a viable approach to this compound:

Step 1: Pyrazole Core Formation

  • Reaction of diethyl oxalacetate sodium salt (1 equiv.) in benzene with acetic acid and hydrazine hydrochloride (2 equiv.)
  • Reflux at 100°C for 24h
  • Work-up and isolation of the pyrazole-3-carboxylic acid ethyl ester (Expected yield: ~90%)

Step 2: Bromination

  • Dissolution of the pyrazole-3-carboxylate in DCM at -5°C
  • Dropwise addition of Br2 (2.2 equiv.) in DCM over 30 minutes
  • Stirring for 2-3 hours while allowing to warm to room temperature
  • Quenching with saturated sodium thiosulfate solution
  • Work-up and isolation of the 4,5-dibromopyrazole-3-carboxylate (Expected yield: 75-85%)

Step 3: Transesterification (if needed)

  • Dissolution of the ethyl 4,5-dibromopyrazole-3-carboxylate in methanol
  • Addition of catalytic H2SO4 or sodium methoxide (depending on conditions)
  • Reflux for 4-6 hours
  • Work-up and isolation of this compound (Expected yield: 85-95%)

Overall yield for this three-step sequence is expected to be 55-70%, with the advantage of good control over each individual step.

Alternative One-pot Approach

Drawing inspiration from the InCl3-catalyzed one-pot synthesis of pyrano[2,3-c]pyrazole-4-carboxylates, a potential one-pot approach could be developed:

  • Reaction of a suitable β-ketoester with hydrazine in the presence of InCl3 (20 mol%) in 50% ethanol
  • In situ bromination using NBS under ultrasound irradiation at 40°C
  • Continued reaction for optimal time (approximately 20-30 minutes)

This approach would need experimental validation but offers the potential advantage of significantly shorter reaction times and fewer isolation steps.

Analytical Characterization

Spectroscopic Analysis

Infrared Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands:

  • Strong C=O stretching at approximately 1700 cm⁻¹ (ester carbonyl)
  • C=N stretching at approximately 1600 cm⁻¹ (pyrazole ring)
  • N-H stretching at 3100-3400 cm⁻¹ (pyrazole NH)
  • C-Br stretching typically appears at 600-800 cm⁻¹
Nuclear Magnetic Resonance Spectroscopy

¹H-NMR (300 MHz, CDCl₃):

  • Methyl ester protons: singlet at δ ~3.8-3.9 ppm (3H)
  • N-H proton: broad singlet at δ ~12-14 ppm (1H, variable position depending on conditions)

¹³C-NMR (75 MHz, CDCl₃):

  • Carbonyl carbon: δ ~160-165 ppm
  • Pyrazole C-3: δ ~140-145 ppm
  • Pyrazole C-5: δ ~110-115 ppm (shifted downfield due to Br)
  • Pyrazole C-4: δ ~95-105 ppm (shifted downfield due to Br)
  • Methyl carbon: δ ~52-54 ppm
Mass Spectrometry

The mass spectrum exhibits characteristic features:

  • Molecular ion cluster reflecting the isotope pattern of two bromine atoms (M⁺, M+2, M+4)
  • Base peak at m/z 283.9 with significant peaks at m/z 285.9 and 287.9 (isotope pattern)
  • Fragment ions corresponding to loss of -OCH₃, -COOCH₃, and -Br

Chromatographic Analysis

Thin Layer Chromatography

TLC analysis typically employs:

  • Silica gel 60 F₂₅₄ plates
  • Mobile phase: hexane/ethyl acetate mixtures (typically 4:1 to 1:1)
  • Visualization: UV light (254 nm) or phosphomolybdic acid stain
  • Typical Rf value: 0.4-0.5 in 7:3 hexane/ethyl acetate
High-Performance Liquid Chromatography

For purity assessment, typical HPLC conditions include:

  • Column: C18 reverse phase
  • Mobile phase: acetonitrile/water gradient (typically 50-90% acetonitrile)
  • Detection: UV at 254 nm
  • Retention time: dependent on specific conditions but typically 5-10 minutes

Applications and Significance

This compound serves as a versatile building block in various fields:

Pharmaceutical Applications

The compound serves as a key intermediate in the synthesis of:

  • Janus kinase (JAK) inhibitors for treating inflammatory conditions
  • Pyrazole-based enzyme inhibitors
  • Heterocyclic compounds with potential antibiotic, antiviral, or anticancer activity

Agrochemical Development

In agricultural chemistry, the compound contributes to the development of:

  • Fungicides targeting plant pathogens
  • Herbicides with selective activity
  • Crop protection agents with improved environmental profiles

Research Applications

The compound's well-defined structure and reactivity make it valuable for:

  • Studies of reaction mechanisms involving pyrazoles
  • Development of novel synthetic methodologies
  • Structure-activity relationship investigations in medicinal chemistry

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Comprehensive Analysis

This compound holds significant importance in organic synthesis as a versatile building block for various bioactive compounds. This comprehensive analysis examines the different methods for the preparation of this compound, focusing on the key synthetic steps: pyrazole core formation, bromination strategies, and esterification methods.

Structural Characteristics and Properties

The compound's structure features a five-membered pyrazole heterocycle with two adjacent nitrogen atoms. The bromine substituents at positions 4 and 5 and the methyl ester group at position 3 create a unique reactivity profile that makes this molecule particularly valuable as a synthetic intermediate.

Property Value
CAS Number 1092791-47-3
Molecular Formula C5H4Br2N2O2
Molecular Weight 283.907 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C5H4Br2N2O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H,8,9)
Standard InChI Key NUJPLZBLMLUFFT-UHFFFAOYSA-N
SMILES COC(=O)C1=NNC(=C1Br)Br

These structural features directly influence the compound's physical and chemical properties, which in turn affect the synthesis strategies employed for its preparation.

Pyrazole Core Formation Methods

The first critical step in synthesizing this compound is the construction of the pyrazole ring system. Several well-established methods exist for this purpose, each with distinct advantages and limitations.

Cyclocondensation of β-Dicarbonyl Compounds with Hydrazines

The most common approach to pyrazole synthesis involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This method, first established by Knorr in 1883, remains a cornerstone in pyrazole chemistry.

For the synthesis of pyrazole-3-carboxylates, β-ketoesters serve as excellent starting materials. The reaction proceeds through:

  • Initial attack of the hydrazine on the more electrophilic carbonyl
  • Formation of a hydrazone intermediate
  • Intramolecular cyclization via nucleophilic attack on the second carbonyl
  • Dehydration to form the aromatic pyrazole system

A notable example is Girish's method utilizing nano-ZnO catalysis for the condensation of phenylhydrazine with ethyl acetoacetate, achieving excellent yields (95%) under mild conditions.

From Oxalacetates and Hydrazines

A specific protocol particularly relevant to our target compound involves diethyl oxalacetate sodium salt. As described in search result, a high-yielding synthesis (92%) of ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate proceeds through:

  • Dissolution of diethyl oxalacetate sodium salt in benzene
  • Addition of acetic acid and hydrazine monohydrochloride
  • Refluxing at 100°C for 24 hours
  • Standard work-up and purification

This approach represents a direct route to pyrazole-3-carboxylates that could be adapted for our target compound.

1,3-Dipolar Cycloaddition Routes

An alternative approach employs 1,3-dipolar cycloaddition reactions, particularly the reaction of diazo compounds with alkynes or alkenes. Gioiello and colleagues developed a one-pot procedure for pyrazole-5-carboxylates using ethyl diazoacetate and α-methylene carbonyl compounds with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base.

This reaction proceeds through a domino 1,3-dipolar cycloaddition followed by water elimination, providing excellent regioselectivity and good yields (up to 65%). While this approach primarily yields pyrazole-5-carboxylates, it could potentially be adapted for 3-carboxylate synthesis with appropriate substrate selection.

Esterification Methods

The installation of the methyl ester functionality at position 3 is the final key step in the synthesis of this compound. Several established methods exist for this transformation.

Fischer Esterification

The classical Fischer esterification represents the most direct approach:

  • The pyrazole-3-carboxylic acid is treated with methanol in the presence of a strong acid catalyst (typically sulfuric acid or hydrogen chloride)
  • The reaction is heated to reflux, often with removal of water to drive equilibrium
  • After sufficient reaction time (typically 4-24 hours), standard work-up provides the methyl ester

This method typically provides good yields (70-90%) and is broadly applicable to various pyrazole-3-carboxylic acids.

Transesterification Approaches

If the synthetic route produces an ethyl ester intermediate (such as from the oxalacetate/hydrazine approach described earlier), transesterification provides an efficient route to the methyl ester:

  • The ethyl ester is treated with excess methanol
  • A catalyst is added (either acid catalysts or bases such as sodium methoxide)
  • The reaction is heated to facilitate the exchange of ethoxy for methoxy groups
  • Standard work-up provides the methyl ester

The effectiveness of this approach depends on the specific substrate, with yields typically ranging from 75-95%.

Alternative Esterification Methods

For challenging substrates, alternative esterification strategies include:

  • Via acyl chlorides : Treatment of the carboxylic acid with thionyl chloride or oxalyl chloride, followed by reaction with methanol and base
  • Using diazomethane : Reaction of the carboxylic acid with diazomethane in ether or dichloromethane
  • Coupling reagent methods : Employing reagents such as DCC/DMAP, EDC/HOBt, or HATU to activate the carboxylic acid for reaction with methanol

These approaches are particularly valuable for sterically hindered or electronically deactivated carboxylic acids, providing access to esters that might be difficult to prepare via Fischer esterification.

Optimized Synthesis Protocols

Based on the analysis of various methodologies, several protocols emerge as promising approaches for the synthesis of this compound.

Three-Step Synthesis from Oxalacetate

Drawing from the information in search results and, a promising approach involves:

Step 1: Pyrazole Formation

  • Reaction of diethyl oxalacetate sodium salt with hydrazine hydrochloride in benzene/acetic acid
  • Reflux at 100°C for 24 hours
  • Work-up and isolation of ethyl pyrazole-3-carboxylate
  • Expected yield: 85-92%

Step 2: Bromination

  • Dissolution of the pyrazole-3-carboxylate in dichloromethane at -5°C
  • Dropwise addition of bromine (2.2 equivalents) over 30 minutes
  • Gradual warming to room temperature over 2-3 hours
  • Quenching with sodium thiosulfate solution
  • Expected yield: 75-85%

Step 3: Transesterification

  • Treatment of the ethyl 4,5-dibromopyrazole-3-carboxylate with methanol and catalytic sulfuric acid
  • Reflux for 4-6 hours
  • Work-up and purification by recrystallization or column chromatography
  • Expected yield: 85-95%

This protocol offers good control over each step and typically provides an overall yield of 55-70%.

Alternative Approaches

One-Pot Ultrasound-Assisted Synthesis

Inspired by the InCl3-catalyzed one-pot synthesis described in search result, an alternative approach could involve:

  • Reaction of appropriate β-ketoester with hydrazine in the presence of InCl3 (20 mol%) in 50% ethanol
  • Ultrasound irradiation at 40°C for initial pyrazole formation
  • Addition of brominating agent and continued sonication
  • Direct isolation of the target compound

This approach would require experimental validation but offers potential advantages in terms of efficiency and reduced reaction time.

From 4,5-Dibromopyrazole

Another approach could involve:

  • Synthesis of 4,5-dibromopyrazole via bromination of pyrazole
  • Functionalization at position 3 via lithiation/carboxylation sequence
  • Esterification of the resulting carboxylic acid

While potentially more challenging, this route might offer advantages for certain starting materials or scale-up scenarios.

Comparison of Methods

Approach Key Advantages Limitations Typical Overall Yield
Three-Step Synthesis Good control over each step; Well-established chemistry; Reliable Multiple isolation steps; Time-consuming 55-70%
One-Pot Ultrasound Method Shorter reaction time; Fewer isolation steps; Potentially greener Less control over individual steps; Requires specialized equipment 50-65% (estimated)
From 4,5-Dibromopyrazole Direct access to key intermediate; Potentially more selective More challenging C-3 functionalization; Potentially lower yields 40-60% (estimated)

The optimal choice depends on specific requirements, available equipment, scale, and starting materials.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity and purity of this compound.

Spectroscopic Analysis

Infrared Spectroscopy

Key IR absorption bands include:

  • C=O stretching: 1700-1720 cm⁻¹ (strong, ester carbonyl)
  • C=N stretching: 1600-1620 cm⁻¹ (pyrazole ring)
  • N-H stretching: 3300-3500 cm⁻¹ (pyrazole NH)
  • C-Br stretching: 550-650 cm⁻¹ (typically medium intensity)
Nuclear Magnetic Resonance

¹H-NMR (CDCl₃):

  • OCH₃: δ 3.90-4.00 ppm (s, 3H)
  • NH: δ 13.00-14.00 ppm (br s, 1H, may be variable)

¹³C-NMR (CDCl₃):

  • OCH₃: δ 52-54 ppm
  • C=O: δ 160-165 ppm
  • Pyrazole C-3: δ 140-145 ppm
  • Pyrazole C-4: δ 95-105 ppm
  • Pyrazole C-5: δ 110-115 ppm
Mass Spectrometry

The mass spectrum typically shows:

  • Molecular ion cluster with characteristic bromine isotope pattern (M⁺, M+2, M+4)
  • Base peak at m/z 283.9
  • Fragment ions corresponding to loss of -OCH₃ (m/z 252.8)
  • Fragment ions from loss of -COOCH₃ (m/z 224.8)
  • Fragment ions from loss of bromine (m/z 204.0)

Chromatographic Analysis

Thin Layer Chromatography

TLC analysis typically employs:

  • Silica gel plates
  • Mobile phase: hexane/ethyl acetate mixtures (4:1 to 1:1)
  • Visualization: UV light (254 nm)
  • Typical Rf value: 0.40-0.45 in 7:3 hexane/ethyl acetate
High-Performance Liquid Chromatography

HPLC analysis typically uses:

  • C18 reverse phase column
  • Mobile phase: acetonitrile/water gradient
  • Detection: UV at 254 nm
  • Typical purity requirement: >98%

Applications

This compound serves as a valuable intermediate in numerous applications:

Pharmaceutical Applications

The compound is utilized in the synthesis of:

  • Janus kinase (JAK) inhibitors for treating inflammatory conditions
  • Pyrazole-based enzyme inhibitors
  • Heterocyclic compounds with potential antibiotic, antiviral, or anticancer activity

Agrochemical Development

In agricultural chemistry, the compound contributes to the development of:

  • Fungicides targeting specific plant pathogens
  • Herbicides with selective activity profiles
  • Crop protection agents with improved environmental profiles

Research Applications

Its well-defined structure and reactivity make it valuable for:

  • Studying reaction mechanisms involving pyrazoles
  • Development of novel synthetic methodologies
  • Structure-activity relationship investigations

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 4,5-dibromo-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases. Notably, derivatives of this compound have shown promising results in preclinical studies for antimicrobial and anticancer activities .

Mechanism of Action
The compound's mechanism involves interactions with molecular targets through its bromine substituents and pyrazole ring. This interaction can modulate biological pathways, potentially leading to enhanced therapeutic efficacy against conditions like cancer and infections .

Agricultural Chemistry

Agrochemical Synthesis
In agricultural chemistry, this compound is utilized as an intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. These applications are critical for enhancing crop protection and improving agricultural yields .

Case Studies
Research has demonstrated that compounds derived from this compound exhibit effective herbicidal properties against common weeds, thereby contributing to sustainable agricultural practices .

Material Science

Polymer Development
This compound is also employed in the formulation of specialty polymers and resins. The unique properties imparted by the dibromo substituents enhance the durability and chemical resistance of materials used in various industrial applications .

Applications in Coatings
this compound has been explored for use in protective coatings that require resistance to environmental degradation and chemical exposure .

Biochemical Research

Enzyme Inhibition Studies
Researchers have utilized this compound to study enzyme inhibitors and receptor interactions. This research is pivotal in identifying new drug targets and understanding biochemical pathways involved in diseases .

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that certain derivatives exhibit significant antibacterial activity comparable to established antibiotics .

Summary Table of Applications

Field Application Notes
Medicinal ChemistryDrug developmentPotential anticancer and antimicrobial properties
Agricultural ChemistrySynthesis of agrochemicalsEffective herbicides and fungicides
Material SciencePolymer formulationEnhanced durability and chemical resistance
Biochemical ResearchEnzyme inhibition studiesIdentification of new drug targets

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Ester Analogs

  • Ethyl 4,5-Dibromo-1H-Pyrazole-3-Carboxylate (CAS: 1934374-79-4): Shares the same pyrazole core and bromine substitution pattern but differs in the ester group (ethyl vs. methyl). Molecular formula: C₇H₈Br₂N₂O₂; molar mass: 311.96 g/mol (vs. 297.93 g/mol for the methyl ester).

Pyrazole Derivatives with Different Substituents

  • 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a–3p): These derivatives (e.g., 3a, 3b) feature chloro, cyano, and aryl groups instead of bromine. Key differences:
  • Higher molecular weights (e.g., 3a : 403.1 g/mol) due to aryl and carboxamide substituents.
  • Melting points range from 123–183°C , with yields of 62–71% in synthesis .
  • The absence of bromine reduces electrophilicity, altering reactivity in cross-coupling reactions.

  • 4-Bromo-2-(4'-Chlorophenyl)-1,5-Dimethyl-1,2-Dihydro-3H-Pyrazol-3-One :

    • Contains a ketone group instead of an ester and a chlorophenyl substituent.
    • LC/MS m/z 301, 303, 305 [M+H]⁺ , indicating isotopic patterns from bromine and chlorine .
    • The ketone group enables different reactivity, such as participation in condensation reactions.

Other Heterocyclic Brominated Carboxylates

  • Methyl 3,5-Dibromopyrazine-2-Carboxylate :

    • Pyrazine ring (six-membered, two nitrogen atoms) vs. pyrazole (five-membered, two adjacent nitrogens).
    • Bromine substitution at positions 3 and 5 creates distinct electronic effects, with pyrazine’s aromaticity influencing conjugation and stability .
  • Methyl 4,5-Dibromo-1H-Pyrrole-2-Carboxylate :

    • Pyrrole core (one nitrogen atom) vs. pyrazole.
    • Reduced aromatic stability compared to pyrazole, leading to higher reactivity in electrophilic substitutions .

Data Table: Key Properties of Methyl 4,5-Dibromo-1H-Pyrazole-3-Carboxylate and Analogues

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (MS/NMR)
This compound C₆H₆Br₂N₂O₂ 297.93 Not reported 98% purity Not reported
Ethyl 4,5-dibromo-1H-pyrazole-3-carboxylate C₇H₈Br₂N₂O₂ 311.96 Not reported Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 133–135 68 MS: 403.1 [M+H]⁺; δ 8.12 (s, 1H) in ¹H-NMR
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one C₁₁H₁₀BrClN₂O 301.96 Not reported Not reported LC/MS: m/z 301, 303, 305 [M+H]⁺

Biological Activity

Methyl 4,5-dibromo-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has a molecular formula of C₅H₃Br₂N₃O₂ and a molar mass of 253.90 g/mol. The compound features a pyrazole ring with two bromine substitutions at positions 4 and 5, along with a carboxylate ester group at position 3. This structural configuration is crucial for its biological activity.

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : this compound exhibits notable antimicrobial properties against several bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, suggesting potential applications in treating inflammatory diseases. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the bromine atoms play a critical role in enhancing the compound's reactivity and binding affinity to biological targets. The interaction with specific enzymes or receptors may lead to the modulation of cellular signaling pathways involved in inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar pyrazole derivatives:

Compound NameStructureBiological Activity
Methyl 4-bromo-1H-pyrazole-3-carboxylateStructureModerate antibacterial activity
Methyl 4,5-dichloro-1H-pyrazole-3-carboxylateStructureStrong anti-inflammatory effects
Methyl 4,5-difluoro-1H-pyrazole-3-carboxylateStructureNotable anticancer properties

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 50 µg/mL. The results indicated that the presence of bromine enhances its antibacterial potency compared to non-brominated analogs .
  • Cancer Cell Proliferation : In vitro assays conducted on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies suggested that this effect is mediated by inducing apoptosis through caspase activation pathways .
  • Inflammatory Response Modulation : Research highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Q & A

(Basic) What are the common synthetic routes for methyl 4,5-dibromo-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Answer:
this compound is typically synthesized via bromination of methyl pyrazole-3-carboxylate precursors. Optimization involves controlling stoichiometry (e.g., molar ratios of brominating agents like NBS or Br₂) and reaction temperature to minimize over-bromination. For example, stepwise bromination at 0–5°C in dichloromethane with careful monitoring via TLC or HPLC ensures regioselectivity . Reaction yield improvements (e.g., >80%) can be achieved using catalysts like Lewis acids (AlCl₃) or iodine, as demonstrated in analogous pyrazole brominations .

(Advanced) How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:
The electron-withdrawing bromine substituents at positions 4 and 5 enhance the electrophilicity of the pyrazole ring, facilitating Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the carboxylate group at position 3 may reduce reactivity with bulky aryl boronic acids. Computational studies (DFT) can predict reaction sites by analyzing Fukui indices and LUMO distributions. Experimental validation using substituent-controlled analogs (e.g., methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate) reveals that para-substituted electron-donating groups on aryl partners improve coupling efficiency .

(Basic) What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., deshielded protons near bromine atoms).
  • X-ray crystallography : Resolves regiochemistry and confirms dihedral angles between the pyrazole ring and carboxylate group, as seen in structurally similar compounds like Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate .
  • Mass spectrometry (HRMS) : Validates molecular weight (C₅H₄Br₂N₂O₂; theoretical ~315.8 g/mol) and isotopic patterns for bromine .

(Advanced) What strategies are effective in resolving contradictions between computational predictions and experimental results in the compound's bioactivity?

Answer:
Discrepancies often arise from solvation effects or unaccounted protein-ligand dynamics. To address this:

  • Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to refine docking poses.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, comparing experimental ΔG with computed values.
  • Synthesize derivatives (e.g., replacing bromine with chlorine) to test predictive models, as done in studies on pyrazole-based antimicrobial agents .

(Basic) What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (P260) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (silica gel).
  • Storage : Keep in airtight containers under nitrogen, away from light and moisture (P402 + P404) .

(Advanced) How can environmental fate studies be designed to assess the ecological impact of this compound?

Answer:
Adopt a tiered approach:

Laboratory assays : Measure biodegradability (OECD 301F) and soil mobility (column leaching tests).

Ecotoxicology : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition tests (OECD 201).

Field monitoring : Deploy passive samplers in water systems to track bioaccumulation potential (log Kow >3 suggests high risk) .

Long-term modeling : Apply fugacity models (e.g., EQC) to predict partitioning into air, water, and soil compartments .

(Basic) How can purity and stability of this compound be validated during storage?

Answer:

  • HPLC-UV : Monitor degradation products (e.g., debrominated derivatives) using C18 columns and acetonitrile/water gradients.
  • Karl Fischer titration : Ensure moisture content <0.1% to prevent hydrolysis.
  • Stability studies : Store aliquots at −20°C, 4°C, and RT; analyze monthly for 6 months to establish shelf-life .

(Advanced) What mechanistic insights guide the design of this compound derivatives for anticancer applications?

Answer:

  • Target identification : Screen against kinase libraries (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Structure-activity relationship (SAR) : Introduce sulfonamide or triazole moieties at position 1 to enhance binding affinity, as seen in studies on pyrazole-based kinase inhibitors .
  • Apoptosis assays : Validate efficacy via flow cytometry (Annexin V/PI staining) in cancer cell lines .

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